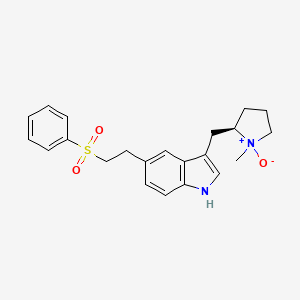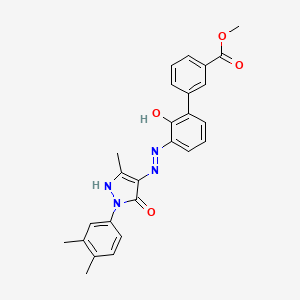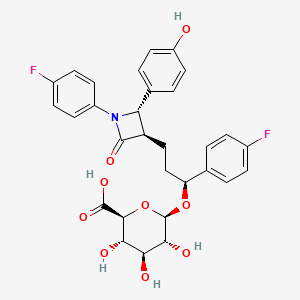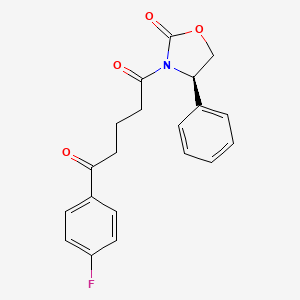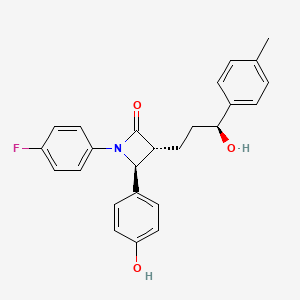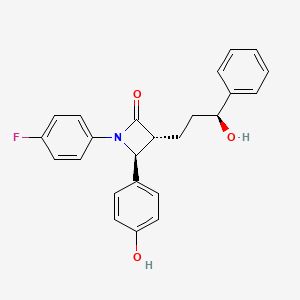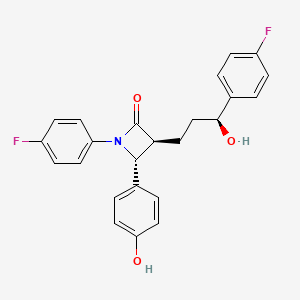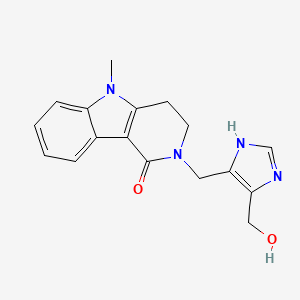
ヒドロキシメチルアロセトロン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxymethyl Alosetron is a derivative of Alosetron , a potent and selective antagonist of the serotonin 5-HT3 receptor type . Alosetron is used to treat severe diarrhea-predominant irritable bowel syndrome (IBS) in women .
Synthesis Analysis
The synthesis of Alosetron involves the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole in the presence of a strong base such as sodium hydride . Another process involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole or its salt in the presence of a mineral acid .Molecular Structure Analysis
Alosetron is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .Chemical Reactions Analysis
The carboligation of 5-HMF into C12 compounds, including 5,5’-bis(hydroxymethyl)furoin (DHMF) and its subsequent oxidation to 5,5’-bis(hydroxymethyl)furil (BHMF), is of special interest due to their potential applications as building blocks for polymers and hydrocarbon fuels .科学的研究の応用
作用機序
Target of Action
Hydroxymethyl Alosetron, also known as Alosetron Metabolite M5, primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract .
Mode of Action
Hydroxymethyl Alosetron acts as a potent and selective antagonist of the serotonin 5-HT3 receptor . By blocking these receptors, it modulates serotonin-sensitive gastrointestinal processes . This antagonist action on the 5-HT3 receptors results in the modulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to Irritable Bowel Syndrome (IBS) .
Biochemical Pathways
The antagonistic action on the 5-ht3 receptors may modulate several serotonin-sensitive gastrointestinal processes . This could potentially involve the glyoxalase system and ascorbate-glutathione pathway, emphasizing their roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics (ADME Properties)
It’s known that the parent compound, alosetron, undergoes extensive hepatic metabolism via cyp2c9, 3a4, and 1a2 . The metabolites are excreted primarily in urine . More research is needed to determine the specific ADME properties of Hydroxymethyl Alosetron.
Result of Action
The molecular and cellular effects of Hydroxymethyl Alosetron’s action primarily involve the modulation of serotonin-sensitive gastrointestinal processes . By blocking the 5-HT3 receptors, it can effectively control symptoms of IBS . .
Action Environment
It’s known that the parent compound, alosetron, can cause severe adverse effects including ischemic colitis, severely obstructed or ruptured bowel, and death . . More research is needed to understand how environmental factors influence the action of Hydroxymethyl Alosetron.
Safety and Hazards
Alosetron has been associated with serious gastrointestinal adverse reactions, including ischemic colitis and severe complications of constipation, which have resulted in hospitalization and, rarely, blood transfusion, surgery, and death . It was voluntarily withdrawn from the US market in November 2000 due to these severe adverse effects .
生化学分析
Biochemical Properties
Hydroxymethyl Alosetron, like Alosetron, is likely to interact with the 5-HT3 receptors . These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract . The interaction of Hydroxymethyl Alosetron with these receptors may modulate serotonin-sensitive gastrointestinal processes .
Cellular Effects
The effects of Hydroxymethyl Alosetron on cells are expected to be similar to those of Alosetron. Alosetron’s antagonistic action on the 5-HT3 receptors affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .
Molecular Mechanism
The molecular mechanism of Hydroxymethyl Alosetron is likely to be similar to that of Alosetron. Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .
Metabolic Pathways
Alosetron undergoes extensive hepatic metabolism via CYP2C9, CYP3A4, and CYP1A2 . It is plausible that Hydroxymethyl Alosetron may be involved in similar metabolic pathways.
Transport and Distribution
Alosetron demonstrates a volume of distribution of approximately 65 to 95 L .
Subcellular Localization
Given its likely interaction with 5-HT3 receptors, it may be localized in areas where these receptors are present, such as the enteric neurons in the human gastrointestinal tract .
特性
IUPAC Name |
2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methyl]-5-methyl-3,4-dihydropyrido[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20-14-5-3-2-4-11(14)16-15(20)6-7-21(17(16)23)8-12-13(9-22)19-10-18-12/h2-5,10,22H,6-9H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJWYTFVXBYLLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(N=CN4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863485-46-5 |
Source


|
| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-2-((5-(hydroxymethyl)-1H-imidazol-4-yl)methyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-2-((5-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL)METHYL)-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3DBT3PIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
